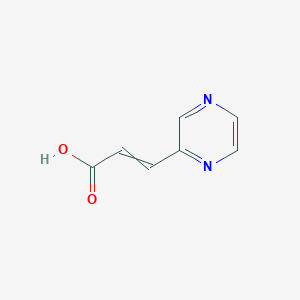
(2E)-3-(pyrazin-2-yl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(pyrazin-2-yl)prop-2-enoic acid is a chemical compound with the molecular formula C7H6N2O2 and a molecular weight of 150.13 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a pyrazine ring attached to a prop-2-enoic acid moiety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(pyrazin-2-yl)prop-2-enoic acid typically involves the reaction of pyrazine derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of pyrazine-2-carboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-(pyrazin-2-yl)prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The pyrazine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid, while reduction could produce pyrazine-2-ylpropan-2-ol.
Applications De Recherche Scientifique
(2E)-3-(pyrazin-2-yl)prop-2-enoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2E)-3-(pyrazin-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The pyrazine ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to downstream effects on cellular processes, such as inflammation and microbial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyrazine-2-carboxylic acid
- Pyrazine-2-carboxaldehyde
- Pyrazine-2-ylpropan-2-ol
Comparison
(2E)-3-(pyrazin-2-yl)prop-2-enoic acid is unique due to its prop-2-enoic acid moiety, which imparts distinct chemical properties and reactivity compared to other pyrazine derivatives. This uniqueness makes it valuable in specific research applications where other pyrazine compounds may not be suitable .
Propriétés
Formule moléculaire |
C7H6N2O2 |
|---|---|
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
3-pyrazin-2-ylprop-2-enoic acid |
InChI |
InChI=1S/C7H6N2O2/c10-7(11)2-1-6-5-8-3-4-9-6/h1-5H,(H,10,11) |
Clé InChI |
FQBJLSSHYOOFSG-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=N1)C=CC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













